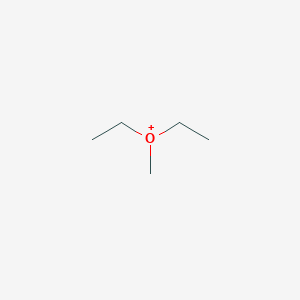
Diethyl(methyl)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methyl)oxidanium is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups this compound, specifically, has two ethyl groups and one methyl group attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl(methyl)oxidanium can be synthesized through the alkylation of enolate ions. One common method involves the reaction of diethyl malonate with methyl iodide in the presence of a strong base like sodium ethoxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic methyl iodide, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl)oxidanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides (Cl^-, Br^-, I^-) and alkoxides (RO^-) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ethers or other substituted products.
Scientific Research Applications
Diethyl(methyl)oxidanium has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of perfumes, dyes, and other fine chemicals
Mechanism of Action
The mechanism of action of diethyl(methyl)oxidanium involves its interaction with molecular targets through its ether functional group. This interaction can modulate various biochemical pathways, including oxidative stress responses and enzyme activity. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions makes it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
Dimethyl ether: Contains two methyl groups attached to the oxygen atom.
Diethyl ether: Has two ethyl groups attached to the oxygen atom.
Methyl propyl ether: Comprises one methyl and one propyl group attached to the oxygen atom
Uniqueness
Diethyl(methyl)oxidanium is unique due to its specific combination of two ethyl groups and one methyl group. This structure imparts distinct physical and chemical properties, such as boiling point and solubility, which differ from those of other ethers.
Properties
CAS No. |
44387-70-4 |
|---|---|
Molecular Formula |
C5H13O+ |
Molecular Weight |
89.16 g/mol |
IUPAC Name |
diethyl(methyl)oxidanium |
InChI |
InChI=1S/C5H13O/c1-4-6(3)5-2/h4-5H2,1-3H3/q+1 |
InChI Key |
FTJLWUBPNKLGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC[O+](C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


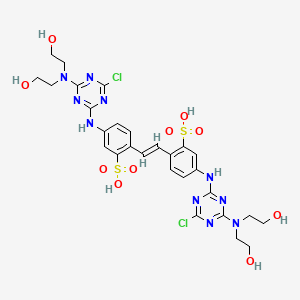
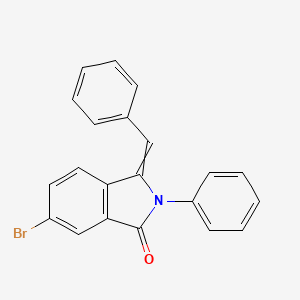
![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
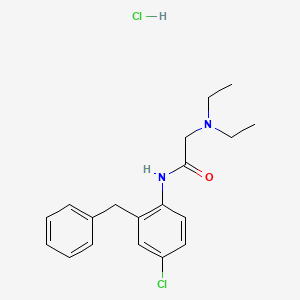



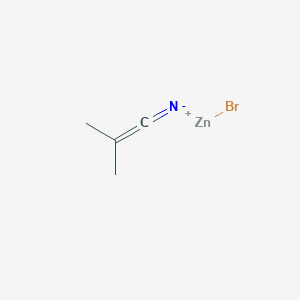
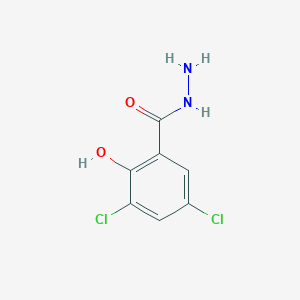
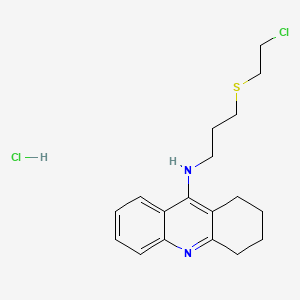
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
